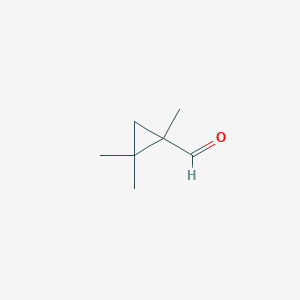
1,2,2-三甲基环丙烷甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trimethylcyclopropanecarbaldehyde is an organic compound with the molecular formula C7H12O It is a cyclopropane derivative, characterized by a three-membered ring structure with three methyl groups and an aldehyde functional group
科学研究应用
1,2,2-Trimethylcyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
安全和危害
The safety data for 1,2,2-Trimethylcyclopropanecarbaldehyde indicates that it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire. The container should be kept tightly closed and stored in a cool place .
作用机制
Target of Action
Many organic compounds like 1,2,2-Trimethylcyclopropanecarbaldehyde interact with biological macromolecules such as proteins, nucleic acids, or lipids. The specific targets would depend on the chemical structure of the compound and its physicochemical properties .
Mode of Action
The interaction between an organic compound and its target often leads to a change in the conformation or function of the target, which can result in a biological effect .
Biochemical Pathways
Organic compounds can affect various biochemical pathways depending on their targets. They might inhibit or activate enzymes, bind to receptors, or interfere with signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
It is known that the compound is a derivative of cyclopropane, a molecule that has been extensively studied . Cyclopropane derivatives are known to participate in various biochemical reactions, often involving enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cyclopropane derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time, ranging from milliseconds (response time) to years (lifetime)
Dosage Effects in Animal Models
The effects of different dosages of 1,2,2-Trimethylcyclopropanecarbaldehyde in animal models have not been reported. It is common for the effects of a compound to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that most drugs undergo metabolism, which involves phase I and phase II metabolic reactions
Transport and Distribution
It is known that two superfamilies of transporters, the ATP binding cassette (ABC) and the solute carrier (SLC), play important roles in the transport and distribution of various compounds .
Subcellular Localization
It is known that the subcellular localization of a compound can affect its activity or function
准备方法
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopropane with an oxidizing agent to introduce the aldehyde group. Another method includes the cyclopropanation of suitable precursors followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of 1,2,2-Trimethylcyclopropanecarbaldehyde typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain the final product .
化学反应分析
Types of Reactions: 1,2,2-Trimethylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl groups on the cyclopropane ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of 1,2,2-trimethylcyclopropanecarboxylic acid.
Reduction: Formation of 1,2,2-trimethylcyclopropanol.
Substitution: Formation of halogenated derivatives of 1,2,2-trimethylcyclopropanecarbaldehyde.
相似化合物的比较
Cyclopropanecarbaldehyde: Lacks the methyl groups, making it less sterically hindered.
1,1,2-Trimethylcyclopropane: Similar structure but without the aldehyde group.
2,2-Dimethylcyclopropanecarbaldehyde: Similar but with different methyl group positioning
属性
IUPAC Name |
1,2,2-trimethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(6,3)5-8/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHUPHCLTIQGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344241-31-2 |
Source


|
| Record name | 1,2,2-trimethylcyclopropanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

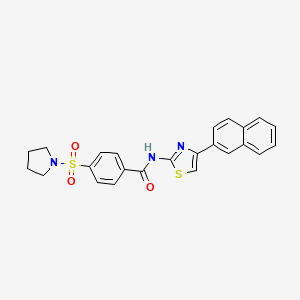
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2434363.png)
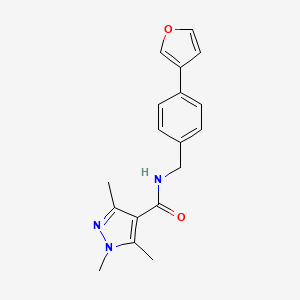
![(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2434370.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)
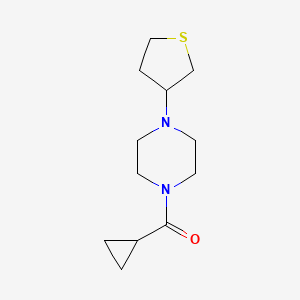
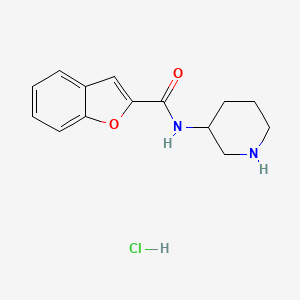
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2434376.png)
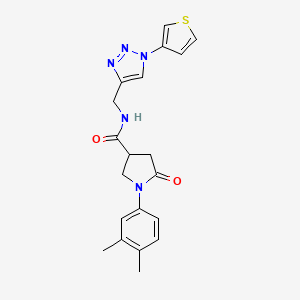
![3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2434379.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)
